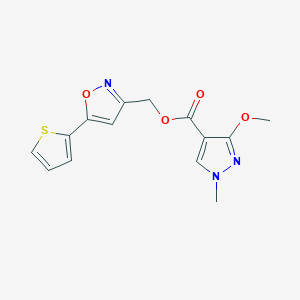

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

描述

The compound “(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate” is a heterocyclic ester featuring a fused isoxazole-thiophene moiety linked to a substituted pyrazole ring. Its structure integrates a thiophene ring (a sulfur-containing aromatic system) fused to an isoxazole (a five-membered ring with oxygen and nitrogen), which is esterified to a pyrazole core bearing methoxy and methyl substituents.

属性

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-methoxy-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-17-7-10(13(15-17)19-2)14(18)20-8-9-6-11(21-16-9)12-4-3-5-22-12/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQTZARAWZVYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate (CAS Number: 1203275-01-7) is a novel derivative that integrates isoxazole and pyrazole moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 319.34 g/mol. The structure features a thiophene ring attached to an isoxazole, which is further connected to a pyrazole carboxylate group. This unique combination may contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₄S |

| Molecular Weight | 319.34 g/mol |

| CAS Number | 1203275-01-7 |

Pharmacological Activities

Research indicates that compounds containing pyrazole and isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to the one in focus have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. In comparative studies, these compounds often show higher efficacy than established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound’s potential antimicrobial effects have been evaluated against various bacterial strains. In vitro tests revealed promising results against E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been documented extensively. A related compound was tested against several cancer cell lines, showing IC50 values that indicate potent antiproliferative effects. For example, derivatives with similar structures have been reported to achieve over 70% inhibition in human lung carcinoma cells at low concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most effective compounds showed over 60% inhibition compared to control drugs .

- Antimicrobial Screening : In a study assessing antimicrobial activity, derivatives were tested against various pathogens, demonstrating significant efficacy with MIC values lower than those of standard treatments .

- Cancer Cell Line Testing : Research involving the testing of related compounds against multiple cancer cell lines has shown that modifications in the structure can enhance cytotoxicity and selectivity towards cancer cells .

科学研究应用

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have been studied for their ability to inhibit bacterial growth. For instance, compounds with similar structural features have shown promise as antimicrobial agents against a range of pathogens .

- Anticancer Properties : The modulation of enzyme activity or receptor interactions by this compound suggests potential applications in cancer therapy. Isoxazole derivatives have been reported to activate Wnt/β-catenin signaling pathways, which are crucial in cancer cell proliferation .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis Strategies

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate typically involves multi-step reactions that may include:

- Formation of Isoxazole Ring : This can be achieved through cyclization reactions involving thiophene derivatives.

- Pyrazole Synthesis : Pyrazoles can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl compounds.

- Final Coupling : The final product is usually obtained through coupling reactions that link the isoxazole and pyrazole moieties.

Material Science Applications

In addition to biological applications, this compound may find use in material science due to its unique electronic properties. The heterocyclic structure allows for potential applications in:

- Organic Electronics : Its ability to modulate electronic properties makes it a candidate for organic semiconductors.

- Nonlinear Optical Materials : Compounds with similar structures have been explored for their nonlinear optical properties, which are essential in photonic devices .

Case Studies and Research Findings

Several studies highlight the utility of compounds related to This compound :

相似化合物的比较

Comparison with Similar Compounds

To contextualize the target compound, the following structurally related molecules are analyzed based on substituents, heterocyclic cores, and reported bioactivities:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Points of Comparison

Heterocyclic Core Variations: The target compound’s isoxazole-thiophene system differs from thiazole (Compound 4) and pyrazolo-pyrimidine (Example 62) cores. Thiazoles and pyrimidines are known for enhanced metabolic stability and hydrogen-bonding capabilities, which may influence bioavailability . The thiophene in the target compound vs.

Substituent Effects :

- The 3-methoxy and 1-methyl groups on the pyrazole ring in the target compound contrast with chlorophenyl and fluorophenyl substituents in Compound 3. Electron-withdrawing groups (Cl, F) in Compound 4 may enhance antimicrobial activity by modulating electronic properties or binding to target proteins .

- The absence of halogens in the target compound suggests a focus on tuning solubility or reducing toxicity, as methoxy groups are typically less reactive.

Bioactivity and Applications :

- Compound 4 demonstrates antimicrobial activity , attributed to halogenated aryl groups and triazole moieties, which are absent in the target compound .

- Patent-derived compounds like Example 6 () highlight the industrial relevance of thiophene-pyrazole hybrids, though specific data on the target compound’s efficacy are lacking.

Structural Characterization :

- Compounds 4 and 5 () were analyzed using single-crystal diffraction (likely via SHELX software, ), revealing isostructural triclinic packing with intermolecular hydrogen bonds. Similar methodologies could elucidate the target compound’s crystal structure and stability .

常见问题

Basic: What synthetic methodologies are recommended for preparing (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of thiophene derivatives with isoxazole precursors under reflux conditions in ethanol or DMSO, often requiring inert atmospheres to prevent side reactions .

- Step 2 : Functionalization of the pyrazole ring via Biginelli-like reactions, using ethyl acetoacetate and substituted aldehydes, followed by cyclization with thioureas or isoxazolyl amines .

- Step 3 : Esterification or transesterification to introduce the methyl carboxylate group. Purification via recrystallization (DMF-EtOH mixtures) or chromatography is critical for yield optimization .

Basic: How can spectroscopic and crystallographic data resolve ambiguities in the compound’s structural confirmation?

- NMR/IR : Use H/C NMR to verify substituent positions (e.g., thiophene vs. isoxazole connectivity) and IR to confirm ester carbonyl stretches (~1700 cm) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement, particularly to distinguish between isomeric forms or confirm stereochemistry. Etter’s graph-set analysis aids in interpreting hydrogen-bonding patterns in crystals .

Advanced: How can researchers address contradictions in bioactivity data across different assay systems?

- Control experiments : Validate assay conditions (e.g., solvent effects from DMSO on protein targets) .

- SAR studies : Systematically modify substituents (e.g., thiophene vs. phenyl groups) to isolate pharmacophoric features. Compare with structurally related compounds like 4-thiazolidinone derivatives .

- Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Advanced: What strategies optimize reaction yields for complex heterocyclic intermediates in the compound’s synthesis?

- Reactor design : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve temperature control .

- Catalyst screening : Test acid/base catalysts (e.g., p-TsOH or DBU) for pyrazole ring formation, noting that trifluoromethyl groups may require milder conditions to avoid decomposition .

- Byproduct monitoring : Use TLC/HPLC to track side products like hydrolyzed esters or dimerized intermediates .

Advanced: How can hydrogen-bonding networks influence the compound’s solid-state stability and solubility?

- Crystal engineering : Analyze packing motifs via SHELX-refined structures. For example, thiophene sulfur atoms may form weak CH···S interactions, while pyrazole N-H groups participate in stronger NH···O bonds .

- Solubility modulation : Introduce polar groups (e.g., methoxy) to enhance aqueous solubility, but balance with lipophilic thiophene/isoxazole moieties to maintain membrane permeability .

Advanced: What computational methods predict the compound’s metabolic stability and toxicity?

- ADMET prediction : Use tools like SwissADME or ProTox-II to assess CYP450 metabolism and hepatotoxicity. Focus on esterase-mediated hydrolysis of the carboxylate group as a potential degradation pathway .

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to evaluate reactivity toward electrophilic/nucleophilic attack, which informs oxidative stability .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic assays : Perform Lineweaver-Burk analysis to determine inhibition type (competitive/non-competitive). Compare with known inhibitors like pyrazole-carbothioamide derivatives .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish between entropy-driven (e.g., hydrophobic interactions) and enthalpy-driven (e.g., hydrogen bonding) binding .

Advanced: What analytical techniques resolve spectral overlaps in complex mixtures during synthesis?

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals in congested regions (e.g., aromatic protons of thiophene and pyrazole) .

- LC-MS/MS : Use high-resolution mass spectrometry to identify low-abundance intermediates and assign fragmentation pathways .

Advanced: How do substituent electronic effects impact the compound’s reactivity in cross-coupling reactions?

- Electron-withdrawing groups (EWGs) : The isoxazole’s electron-deficient core facilitates Suzuki-Miyaura couplings with aryl boronic acids, while electron-donating groups (e.g., methoxy) may require Pd/XPhos catalysts for efficient cross-coupling .

- Steric effects : Bulky substituents on the thiophene ring can hinder access to catalytic sites, necessitating larger reaction scales or microwave-assisted synthesis .

Advanced: What protocols ensure reproducibility in biological activity assays given batch-to-batch variability?

- Quality control : Standardize synthetic batches using HPLC purity thresholds (>95%) and H NMR fingerprinting .

- Positive controls : Include reference compounds (e.g., 5-fluorouracil for anticancer assays) to normalize activity data across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。